Cas no 2172569-23-0 (2-(4-Ethylcyclohexyl)cyclobutan-1-ol)

2-(4-Ethylcyclohexyl)cyclobutan-1-ol is a cycloaliphatic alcohol featuring a unique structural combination of a cyclobutane ring and a substituted cyclohexane moiety. This compound is of interest in synthetic organic chemistry due to its sterically constrained framework, which can influence reactivity and selectivity in catalytic transformations. The presence of both hydroxyl and ethyl functional groups enhances its utility as an intermediate in the synthesis of fine chemicals, pharmaceuticals, or specialty materials. Its rigid structure may also contribute to tailored physical properties, such as thermal stability or solubility, in polymer or coating applications. The compound's defined stereochemistry further supports its use in enantioselective synthesis.
2-(4-Ethylcyclohexyl)cyclobutan-1-ol structure
2172569-23-0 structure
Product name:2-(4-Ethylcyclohexyl)cyclobutan-1-ol
CAS No:2172569-23-0
MF:C12H22O
MW:182.302484035492
CID:5766645
PubChem ID:165603227

2-(4-Ethylcyclohexyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2172569-23-0
    • EN300-1634196
    • 2-(4-ethylcyclohexyl)cyclobutan-1-ol
    • 2-(4-Ethylcyclohexyl)cyclobutan-1-ol
    • Inchi: 1S/C12H22O/c1-2-9-3-5-10(6-4-9)11-7-8-12(11)13/h9-13H,2-8H2,1H3
    • InChI Key: UNEBVJDAWKXNPG-UHFFFAOYSA-N
    • SMILES: OC1CCC1C1CCC(CC)CC1

Computed Properties

  • Exact Mass: 182.167065321g/mol
  • Monoisotopic Mass: 182.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.2Ų

2-(4-Ethylcyclohexyl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1634196-0.05g
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
0.05g
$1188.0 2023-06-04
Enamine
EN300-1634196-0.25g
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
0.25g
$1300.0 2023-06-04
Enamine
EN300-1634196-50mg
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
50mg
$888.0 2023-09-22
Enamine
EN300-1634196-250mg
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
250mg
$972.0 2023-09-22
Enamine
EN300-1634196-1.0g
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
1g
$1414.0 2023-06-04
Enamine
EN300-1634196-0.1g
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
0.1g
$1244.0 2023-06-04
Enamine
EN300-1634196-10000mg
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
10000mg
$4545.0 2023-09-22
Enamine
EN300-1634196-5000mg
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
5000mg
$3065.0 2023-09-22
Enamine
EN300-1634196-2500mg
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
2500mg
$2071.0 2023-09-22
Enamine
EN300-1634196-2.5g
2-(4-ethylcyclohexyl)cyclobutan-1-ol
2172569-23-0
2.5g
$2771.0 2023-06-04

Additional information on 2-(4-Ethylcyclohexyl)cyclobutan-1-ol

Introduction to 2-(4-Ethylcyclohexyl)cyclobutan-1-ol (CAS No. 2172569-23-0)

2-(4-Ethylcyclohexyl)cyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2172569-23-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclobutyl backbone substituted with a 4-ethylcyclohexyl group, has garnered attention due to its structural uniqueness and potential applications in drug discovery and material science. The compound’s architecture, combining a rigid cyclobutane ring with a flexible ethylcyclohexyl side chain, presents an intriguing balance of steric and electronic properties that make it a valuable scaffold for further chemical manipulation and biological evaluation.

The synthesis of 2-(4-Ethylcyclohexyl)cyclobutan-1-ol involves sophisticated organic transformations, typically starting from readily available precursors such as cyclobutanone and 4-ethylcyclohexanol. The process often employs catalytic methods, including transition metal-catalyzed reactions, to achieve the desired regioselectivity and yield. Advanced techniques such as cross-coupling reactions and ring-closing metathesis have been utilized to construct the cyclobutane core, ensuring high purity and minimal byproduct formation. These synthetic strategies highlight the compound’s synthetic accessibility and its suitability for large-scale production if required.

In recent years, 2-(4-Ethylcyclohexyl)cyclobutan-1-ol has been explored for its potential in medicinal chemistry. The cyclobutane moiety is known for its ability to enhance binding affinity and metabolic stability in drug molecules, making it a preferred scaffold in the design of small-molecule inhibitors. Furthermore, the ethylcyclohexyl group introduces conformational flexibility, which can be exploited to optimize pharmacokinetic profiles. Preliminary studies have suggested that derivatives of this compound may exhibit interesting pharmacological activities, particularly in the areas of enzyme inhibition and receptor interaction.

One of the most promising applications of 2-(4-Ethylcyclohexyl)cyclobutan-1-ol is in the development of novel therapeutic agents. Researchers have hypothesized that modifications to the cyclobutane ring or the ethylcyclohexyl side chain could lead to compounds with enhanced efficacy against various diseases. For instance, structural analogs have been investigated for their potential as kinase inhibitors, where the rigid cyclobutane core can mimic natural substrates or transition states, improving binding interactions. Additionally, the compound’s lipophilic nature makes it a candidate for formulation as prodrugs or for delivery via lipid-based nanoparticles.

The chemical properties of 2-(4-Ethylcyclohexyl)cyclobutan-1-ol, such as its solubility profile and stability under different conditions, also make it a versatile intermediate in industrial applications. Its compatibility with various solvents and reagents allows for seamless integration into multi-step synthetic routes, facilitating the production of more complex molecules. Moreover, its lack of significant toxicity or adverse reactions in early-stage studies suggests that it may be suitable for use in environments where safety is a primary concern.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(4-Ethylcyclohexyl)cyclobutan-1-ol’s behavior. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, guiding the design of more effective derivatives. These simulations have revealed that subtle changes in the substitution pattern can significantly alter binding affinities and selectivity profiles. Such findings are crucial for rational drug design and underscore the importance of computational tools in modern pharmaceutical research.

The future prospects for 2-(4-Ethylcyclohexyl)cyclobutan-1-ol are vast and multifaceted. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in both academic laboratories and industrial settings. Its unique structural features offer a rich palette for chemical innovation, making it an attractive candidate for further exploration in drug discovery programs worldwide.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.